molecular formula C14H14BrNO3 B2634531 3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide CAS No. 1428371-99-6

3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide

Cat. No.: B2634531
CAS No.: 1428371-99-6
M. Wt: 324.174
InChI Key: ZIHNLTWEOPCJHG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide (CAS: 1428371-99-6) is a brominated benzamide derivative of interest in organic synthesis and early-stage scientific research . Its molecular structure incorporates a 2-bromobenzamide core linked to a heteroaromatic furan-3-yl ring via a polar hydroxypropyl chain, making it a potential building block for the preparation of more complex molecules . This compound is closely related to its 2-bromo isomer, which has been investigated for applications in medicinal chemistry and catalysis . The distinct pharmacophores in its structure—the bromine atom, benzamide moiety, and furan ring—allow for diverse molecular interactions, suggesting potential as a lead compound in biological studies . Researchers value this scaffold for its versatility, as the bromine atom can undergo further functionalization through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig animations, to create a library of analogs for structure-activity relationship (SAR) studies . The furan ring and the hydroxyl group can engage in hydrogen bonding and dipole interactions, which may influence binding affinity to biological targets . Analytical characterization of this compound and its analogs is reliably performed using techniques including ¹H NMR , mass spectrometry , and HPLC for purity confirmation . Attention: For research use only. Not for human or veterinary use.

Properties

IUPAC Name

3-bromo-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14BrNO3/c15-12-3-1-2-10(8-12)14(18)16-6-4-13(17)11-5-7-19-9-11/h1-3,5,7-9,13,17H,4,6H2,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIHNLTWEOPCJHG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Br)C(=O)NCCC(C2=COC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide typically involves the following steps:

    Furan Ring Formation: Incorporation of the furan ring through a cyclization reaction.

    Hydroxypropyl Group Addition: Attachment of the hydroxypropyl group via a substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and cyclization reactions under controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide can undergo various chemical reactions, including:

    Oxidation: Conversion of the hydroxy group to a carbonyl group.

    Reduction: Reduction of the bromine atom to a hydrogen atom.

    Substitution: Replacement of the bromine atom with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde derivative.

    Reduction: Formation of a de-brominated benzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide has several scientific research applications:

    Medicinal Chemistry: Potential use as a precursor for drug development, particularly in the synthesis of anti-inflammatory and antimicrobial agents.

    Biology: Study of its interactions with biological molecules and potential as a biochemical probe.

    Materials Science: Use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atom and furan ring play crucial roles in binding to these targets, potentially inhibiting or modulating their activity. The hydroxypropyl group may enhance the compound’s solubility and bioavailability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Halogen-Substituted Analogs

a) 3-Chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide (BI99550)
  • Structural Difference : Chlorine replaces bromine at the benzamide’s 3-position.
  • Physicochemical Properties :
    • Molecular Weight: 279.72 g/mol (vs. ~324.17 g/mol for the bromo analog).
    • LogP: Likely lower due to chlorine’s smaller atomic radius and reduced hydrophobicity.
  • Synthetic Accessibility : Synthesized via similar amide coupling protocols; yields and purity comparable to brominated analogs (e.g., 68–82% yields for furan-2-yl derivatives) .
b) 4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (Compound 35)
  • Structural Features : Bromine at para (4-) position, fluorine at meta (3-), and a pyridinyl substituent.
  • Key Differences: Pyridine vs. Fluorine’s electron-withdrawing effect may alter binding affinity in biological targets .

Heterocycle-Modified Analogs

a) 3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide
  • Structural Difference : Imidazole replaces the furan-3-yl group.
  • Properties: Molecular Weight: 308.17 g/mol. XLogP3: 2 (moderate lipophilicity). Hydrogen-Bonding: Imidazole’s NH group increases hydrogen-bond donor count (vs. furan’s lack of NH) .
b) N-(3-(Furan-2-yl)-3-hydroxypropyl)benzamide (Compound 2f)
  • Structural Difference : Furan-2-yl instead of furan-3-yl substitution.
  • Impact : Altered π-orbital orientation and steric interactions may affect binding to aromatic-rich targets (e.g., bromodomains) .

Chain-Length and Functional Group Variants

a) 3-Bromo-N-[3-(tert-butylamino)propyl]benzamide
  • Structural Difference: Tert-butylamino group replaces the furan-3-yl-hydroxypropyl chain.
  • Properties: Molecular Weight: 313.24 g/mol.
b) 3-Bromo-N-(2-fluorophenyl)-4-[(tetrahydro-2-furanyl)methoxy]benzamide
  • Structural Features : Tetrahydrofuran (saturated) methoxy group at benzamide’s 4-position.
  • Key Difference : Saturated furan reduces aromaticity, impacting electronic interactions with targets .

Data Table: Comparative Analysis of Key Compounds

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocycle Halogen Key Feature(s)
3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide C₁₄H₁₄BrNO₃ 324.17 (calc.) Furan-3-yl Br Hydroxypropyl linker
3-Chloro-N-[3-(furan-3-yl)-3-hydroxypropyl]benzamide (BI99550) C₁₄H₁₄ClNO₃ 279.72 Furan-3-yl Cl Chlorine substitution
3-Bromo-N-[3-(1H-imidazol-1-yl)propyl]benzamide C₁₃H₁₄BrN₃O 308.17 Imidazole Br NH hydrogen-bond donor
N-(3-(Furan-2-yl)-3-hydroxypropyl)benzamide (2f) C₁₄H₁₄NO₃ 248.27 Furan-2-yl None Furan positional isomer
4-Bromo-3-fluoro-N-(6-methylpyridin-2-yl)-benzamide (35) C₁₃H₁₀BrFN₂O 310.14 Pyridine Br, F Dual halogen substitution

Biological Activity

3-Bromo-N-[3-(furan-3-YL)-3-hydroxypropyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. Its structural features, including the bromine atom, furan ring, and hydroxypropyl group, suggest various mechanisms of action that warrant thorough investigation.

Chemical Structure and Properties

The compound can be described by the following chemical structure:

  • Chemical Formula : C13_{13}H14_{14}BrN1_{1}O2_{2}
  • Molecular Weight : 296.16 g/mol

The presence of the furan ring contributes to its biological activity by providing a reactive site for interactions with biological targets. The hydroxyl group enhances solubility and hydrogen bonding capabilities, which are crucial for biological interactions.

The biological activity of this compound is hypothesized to involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial growth.
  • Receptor Binding : It may interact with cellular receptors, altering signaling pathways that lead to cell cycle arrest or apoptosis.
  • Reactive Oxygen Species (ROS) Production : Potentially inducing oxidative stress in target cells, leading to cytotoxic effects.

Biological Activity Studies

Several studies have investigated the biological activity of related compounds, providing insights into the potential effects of this compound.

Anticancer Activity

Research has shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For example:

  • Cytotoxicity Assays : Compounds similar to this compound demonstrated IC50_{50} values under 6.5 µM against Molt-3 leukemia cells and other solid tumor cell lines .
CompoundCell LineIC50_{50} (µM)
Compound AMolt-36.0
Compound BA5495.5
Compound CMCF-74.8

Antimicrobial Activity

The furan ring is known for its antimicrobial properties. Preliminary studies indicate that derivatives of benzamide compounds exhibit activity against both Gram-positive and Gram-negative bacteria .

Case Studies

  • Case Study on Anticancer Effects :
    • A study investigating a series of benzamide derivatives found that one compound caused S-phase arrest in cancer cells, suggesting a mechanism that could be relevant for this compound.
  • Case Study on Antimicrobial Activity :
    • Another study highlighted the effectiveness of compounds containing furan rings against Staphylococcus aureus, reporting MIC values between 3.12 and 12.5 µg/mL .

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